3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1330055-85-0) is a nitrogen-containing heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. This structure serves as a bioisostere for oxindole, enabling applications in drug discovery, particularly as kinase inhibitors and anti-aggregation agents . The compound is synthesized via alkylation or cyclization reactions, with optimized protocols for solubility (e.g., DMSO stock solutions) and stability (storage at −80°C for long-term use) . Its methyl substituent at the 3-position enhances steric effects, influencing binding interactions in biological systems .
Properties
IUPAC Name |
3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBAYHNXLTJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[2,3-b]pyridines often involves the use of nitration, nitrosation, bromination, and iodination reactions . Additionally, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.
Chemical Reactions Analysis
Halogenation Reactions
The compound undergoes regioselective bromination at the 6-position under mild conditions. This reaction is critical for introducing halogens as synthetic handles for cross-coupling reactions.
Example Reaction:
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one reacts with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to yield 6-bromo-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS (1.05 equiv.) | CCl₄, reflux, 4.5 hours | 6-Bromo derivative | 85% |
This brominated product serves as a precursor for further functionalization via cross-coupling reactions.
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings, enabling the introduction of aryl, alkenyl, or alkynyl groups.
Suzuki-Miyaura Coupling
Reaction with boronic acids in the presence of Pd catalysts:
Example:
6-Bromo-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one couples with phenylboronic acid under Suzuki conditions .
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, LiCl | Na₂CO₃ | THF/H₂O | 78% |
Stille Coupling
Reaction with stannanes under Pd catalysis:
Example:
Coupling with 1-ethoxy-1-(trimethylstannyl)ethylene in tetrahydrofuran (THF) yields 6-vinyl derivatives .
| Catalyst | Additive | Temperature | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | LiCl | Reflux | 65% |
Nucleophilic Substitution
The lactam oxygen and methyl group influence reactivity at adjacent positions.
Example:
Reaction with 4,5-(bromomethyl)pyridine-2-carbonitrile in THF/water with lithium hydroxide forms a spirocyclic compound :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiOH, THF/H₂O | 20°C, 20 minutes | Spiro[cyclopenta pyridine-6,3'-pyrrolo[2,3-b]pyridine] | 72% |
Reduction and Dehalogenation
The compound undergoes reductive dehalogenation under zinc-mediated conditions.
Example:
Reduction of 3,3-dibromo-4-fluoro derivative with zinc dust in acetic acid/methanol yields 4-fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Zn, AcOH/MeOH | RT, 3 hours | Dehalogenated product | 60% |
Cyclization Reactions
The pyrrolopyridine core participates in annulation reactions to form polycyclic systems.
Example:
Reaction with acetylacetone under acidic conditions forms 1H-pyrrolo[2,3-b]pyridine-fused derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetylacetone, HCl | Acetic acid, reflux, 4 hours | Fused tetracyclic compound | 68% |
Biological Activity and Pharmacological Modifications
Derivatives of this compound exhibit kinase inhibitory activity. For instance, introducing a trifluoromethyl group at the 5-position enhances binding to fibroblast growth factor receptors (FGFRs) :
| Modification | Biological Target | IC₅₀ (FGFR1) |
|---|---|---|
| 5-Trifluoromethyl substituent | FGFR1 | 7 nM |
Scientific Research Applications
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
- 3-Methyl derivative: Acts as a dual inhibitor of GSK3β and tau aggregation, with IC₅₀ values in the nanomolar range .
- Spiro-cyclopropane analog: Shows potent inhibition of hematopoietic progenitor kinase 1 (HPK1), crucial for immuno-oncology .
- 3,3-Dibromo derivative : Primarily used as a synthetic intermediate rather than a direct bioactive agent .
Solubility and Stability
Biological Activity
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C₈H₈N₂O
- CAS Number: 1330055-85-0
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various molecular targets. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and migration. This inhibition can lead to potential applications in treating diseases characterized by abnormal cell growth, such as cancer .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Case Study: A study demonstrated that a derivative of this compound reduced tumor growth in xenograft models by targeting FGFR signaling pathways .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Mechanism: It may exert antioxidant effects and modulate inflammatory responses in neurodegenerative conditions.
- Research Findings: In vitro assays indicated that it protects neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties:
- Activity Spectrum: It has shown effectiveness against various bacterial strains and fungi.
- Case Study: One study reported a significant reduction in bacterial load in treated samples compared to controls .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolopyridine derivatives:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | Moderate | Low | High |
| 5-Methyl-5H-pyrazolo[4,3-b]pyridine | Low | High | Moderate |
Research Findings and Case Studies
Several studies have focused on the synthesis and functionalization of this compound derivatives to enhance their biological activity. Notable findings include:
- Synthesis Optimization: Researchers have developed synthetic routes that improve yield and purity while retaining biological activity.
- Structure-Activity Relationship (SAR): Studies have identified key structural features that influence the compound's efficacy against various biological targets.
Q & A
Q. Key Methodologies :
- Condensation : Refluxing with aldehydes in acetic acid.
- Alkylation : Sodium hydride-mediated N-alkylation in DMF.
- Halogenation : Electrophilic substitution using bromine or iodine sources.
How does microwave irradiation improve the synthesis of naphthyridin-2(1H)-one derivatives from pyrrolo[2,3-b]pyridin-2-one precursors?
Advanced Research Question
Microwave-assisted reactions enable efficient ring expansion via azide cycloaddition. For instance, treating 3-substituted pyrrolo[2,3-b]pyridin-2-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation promotes α,β-unsaturated carbonyl insertion, leading to naphthyridinone derivatives in moderate-to-good yields . This method reduces reaction time and enhances regioselectivity compared to traditional heating.
Q. Key Insights :
- Mechanism : Azide insertion followed by rearrangement.
- Optimization : Microwave parameters (power, time) critical for yield.
What strategies address regioselective functionalization challenges on the pyrrolo[2,3-b]pyridin-2-one core?
Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Fluorination at specific positions (e.g., C3) is achieved using Selectfluor® under controlled conditions, while nitration requires careful acid catalysis to avoid over-oxidation . Directed ortho-metalation (DoM) or directing groups (e.g., boronic esters) can guide cross-coupling reactions for C5 or C7 modifications .
Q. Methodological Approaches :
- Electrophilic Substitution : Use of directing groups (e.g., -Bpin) for Suzuki-Miyaura couplings .
- Protection-Deprotection : Temporary N-alkylation (e.g., tosyl groups) to block reactive sites .
How do structural modifications impact the anti-inflammatory activity of pyrrolo[2,3-b]pyridin-2-one derivatives?
Basic Research Question
Substituents at the C3 and N1 positions significantly modulate activity. For example, bulky alkyl groups at N1 enhance oral bioavailability, while electron-withdrawing groups (e.g., bromine) at C5 improve in vivo efficacy in models like the adjuvant-induced arthritic rat (AAR) . However, in vitro cyclooxygenase (COX) inhibition may not correlate with in vivo anti-inflammatory effects, suggesting indirect mechanisms (e.g., arachidonic acid metabolism modulation) .
Q. Key SAR Findings :
- N1-Alkylation : Enhances metabolic stability.
- C3/C5 Halogenation : Boosts potency in pleural cavity assays.
What analytical techniques are critical for characterizing novel pyrrolo[2,3-b]pyridin-2-one derivatives?
Basic Research Question
- NMR Spectroscopy : H and F-NMR resolve regiochemistry and confirm substitution patterns .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding interactions, as seen in dichloro-substituted derivatives .
- HRMS : Validates molecular formulae for intermediates and final products .
How can boron-containing derivatives facilitate diversity-oriented synthesis?
Advanced Research Question
Boronic ester-functionalized derivatives (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-one) enable Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at C5. This strategy is pivotal for generating libraries for high-throughput screening .
Q. Applications :
- Diversity : Rapid access to C5-arylated analogs.
- Challenges : Boron protection/deprotection requires anhydrous conditions.
How can contradictory data between in vitro enzyme inhibition and in vivo anti-inflammatory activity be resolved?
Advanced Research Question
Discrepancies arise due to off-target effects or metabolite activity. For example, pyrrolo[2,3-b]pyridin-2-ones lacking COX/LOX inhibition in vitro still show efficacy in the reverse passive Arthus reaction (RPAR), suggesting modulation of downstream inflammatory mediators (e.g., cytokines) . Profiling metabolites via LC-MS and using knockout animal models can clarify mechanisms.
Q. Resolution Strategies :
- Metabolite Identification : LC-MS/MS profiling.
- Pathway Analysis : Transcriptomics/proteomics to identify non-enzymatic targets.
What are the challenges in crystallizing pyrrolo[2,3-b]pyridin-2-one derivatives?
Advanced Research Question
Hydrogen-bonding networks and solvent choice critically affect crystallization. For example, dichloro-substituted derivatives form stable crystals in polar solvents (e.g., DMSO/water mixtures), while N-alkylated analogs require slow evaporation from non-polar solvents .
Q. Optimization Tips :
- Solvent Screening : Use binary solvent systems.
- Temperature Gradients : Slow cooling to enhance lattice formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
